

Protocol for Radiolabeling GSK931145 with Carbon-11: Application Notes for Researchers

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Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B15619026	Get Quote

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Introduction

GSK931145 is a potent and selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). As a positron emission tomography (PET) radioligand labeled with Carbon-11, [11C]GSK931145 allows for the in vivo visualization and quantification of GlyT-1 in the brain.[1][2] This technology is a valuable tool in neuroscience research and drug development, particularly for therapies targeting neuropsychiatric disorders such as schizophrenia, where GlyT-1 is a person of interest.[1][3] The underlying principle involves the inhibition of GlyT-1 by GSK931145, which leads to an increase in synaptic glycine levels. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive function. This document provides a detailed protocol for the radiolabeling of GSK931145 with Carbon-11, based on established methodologies.

Signaling Pathway of GSK931145

GSK931145 acts as an inhibitor of the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses. By inhibiting GlyT-1, **GSK931145** increases the extracellular concentration of glycine. Glycine is a mandatory co-agonist for the NMDA receptor. Therefore, elevated glycine levels lead to enhanced NMDA receptor activation, which is implicated in improving cognitive symptoms associated with schizophrenia.



Caption: Mechanism of action of [11C]GSK931145 at a glutamatergic synapse.

Experimental Protocols

The radiolabeling of **GSK931145** with Carbon-11 is achieved through the N-methylation of its corresponding desmethyl precursor. The following protocol is a representative procedure based on published methods for similar Carbon-11 labeling reactions.

Production of [11C]Methyl Iodide

[11C]Carbon dioxide is produced via the 14N(p, α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase method.

Radiolabeling of GSK931145

The synthesis of [11C]**GSK931145** is performed using an automated radiochemistry synthesis module.

Materials:

- Desmethyl-GSK931145 (precursor)
- [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
- Anhydrous Dimethylformamide (DMF)
- Base (e.g., Sodium hydroxide, Potassium carbonate)
- HPLC purification system
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
- Sterile filter (0.22 μm)
- Saline for injection

Procedure:

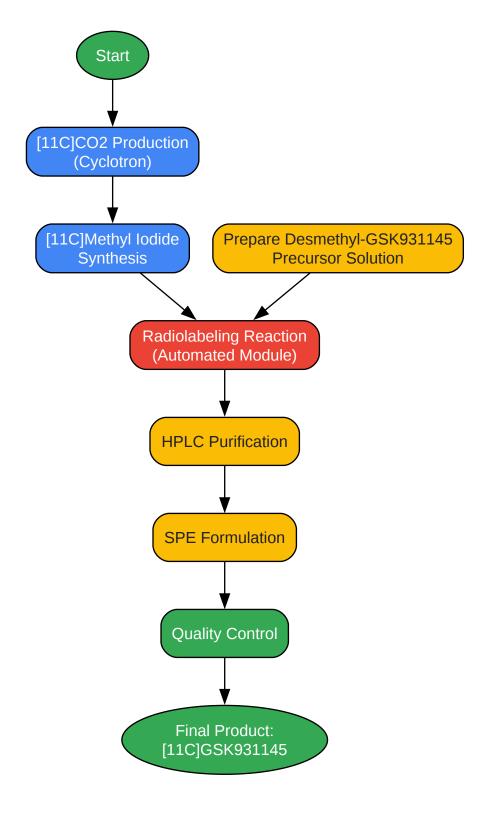
Methodological & Application





- Precursor Preparation: Dissolve the desmethyl-GSK931145 precursor in a suitable volume of anhydrous DMF.
- Radiolabeling Reaction: Transfer the precursor solution to the reaction vessel of the
 automated synthesis module. Add the base to the solution. The gaseous [11C]CH3I is then
 passed through the precursor solution at an elevated temperature. The reaction is allowed to
 proceed for a set time to allow for the N-methylation to occur.
- Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to [11C]GSK931145 is collected.
- Formulation: The collected HPLC fraction is diluted with water and passed through a C18
 SPE cartridge to trap the product. The cartridge is then washed with water to remove any
 residual HPLC solvents. The final product is eluted from the cartridge with ethanol and
 formulated in sterile saline for injection.
- Sterilization: The final product solution is passed through a 0.22 μm sterile filter into a sterile vial.





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Caption: Experimental workflow for the radiolabeling of **GSK931145** with Carbon-11.

Quality Control



The final product must undergo rigorous quality control to ensure its suitability for in vivo studies.

Parameters to be tested:

- Radiochemical Purity: Determined by analytical HPLC. The purity should be >99%.[2]
- Specific Activity: Measured by analytical HPLC by relating the radioactivity to the mass of the compound. Reported values are typically greater than 39 GBq/µmol.[2]
- Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
- pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
- Sterility and Endotoxins: Tested to ensure the product is sterile and free of bacterial endotoxins.

Data Presentation

The following tables summarize the key quantitative data associated with the radiolabeling of **GSK931145** with Carbon-11.

Parameter	Value	Reference
Radiochemical Purity	>99%	[2]
Specific Activity	>39 GBq/µmol	[2]
Radiochemical Yield	Not Reported	[2]

Table 1: Radiochemical Data for [11C]GSK931145



Parameter	Value	Reference
pIC50 for GlyT-1	8.4	[2]
pIC50 for GlyT-2	4.6	[2]
pKi in rat cortex	8.97	[2]
LogD	2.53	[2]

Table 2: In Vitro Pharmacological Data for GSK931145

Conclusion

The radiolabeling of **GSK931145** with Carbon-11 provides a valuable tool for the in vivo investigation of the Glycine Transporter Type 1. The protocol described, while requiring specialized equipment and expertise in radiochemistry, can be reliably implemented to produce high-purity [11C]**GSK931145** for preclinical and clinical research. Adherence to rigorous quality control measures is essential to ensure the safety and accuracy of the resulting PET imaging data.

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